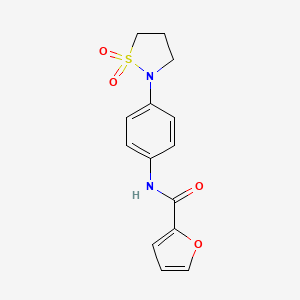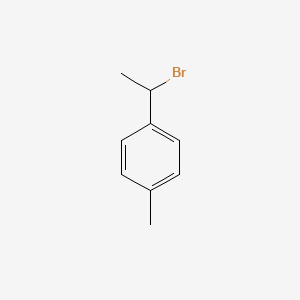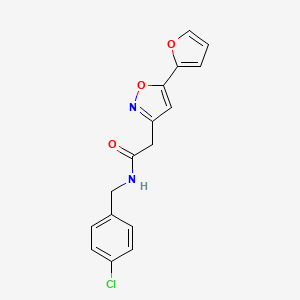
(E)-N'-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N'-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide, also known as CBFC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CBFC belongs to the class of pyrazole-based compounds that have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Scientific Research Applications
Antidiabetic Potential
Karrouchi et al. (2021) synthesized and characterized the compound, demonstrating its antidiabetic potential through in vitro evaluation against α-glucosidase and α-amylase enzymes. Molecular docking studies indicated that the compound has a strong affinity for the active site of the α-glucosidase enzyme, making it a potent inhibitor compared to Acarbose (Karrouchi et al., 2021).
Corrosion Inhibition
Paul et al. (2020) investigated the compound's efficacy in corrosion protection of mild steel in HCl solution. The study revealed that it exhibits significant inhibition efficiency, highlighting its potential as a corrosion inhibitor for industrial applications (Paul, Yadav, & Obot, 2020).
Molecular Docking and DFT Studies
Another study by Karrouchi et al. (2020) focused on the synthesis, characterization, and molecular docking of the compound, with Density Functional Theory (DFT) calculations providing insights into its stability and reactivity. The compound showed promising interactions with target proteins, suggesting its potential for further pharmacological exploration (Karrouchi et al., 2020).
Antimicrobial and Anticancer Activities
Zaki et al. (2018) synthesized derivatives of the compound and evaluated their antimicrobial and anticancer activities. Some derivatives exhibited high cytotoxicity against MCF-7 cell lines, indicating their potential as therapeutic agents in cancer treatment (Zaki, Al-Gendey, & Abdelhamid, 2018).
properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-5-3-10(4-6-11)9-17-20-15(21)13-8-12(18-19-13)14-2-1-7-22-14/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLBLUWOJBQXFJ-RQZCQDPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2389025.png)
![Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2389026.png)
![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2389027.png)

![5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2389031.png)

![tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate](/img/structure/B2389033.png)
![2-(allylamino)-3-[(E)-(allylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2389034.png)

![Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-3-carboxylate](/img/structure/B2389038.png)
![ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate](/img/structure/B2389039.png)

![2-[Benzyl(methyl)carbamoyl]benzoic acid](/img/structure/B2389047.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4,5-dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B2389048.png)